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Compound of Interest

Compound Name: AZD6738

Cat. No.: B8715501 Get Quote

These application notes provide a comprehensive guide for researchers on the use of

AZD6738 (Ceralasertib), a potent and selective Ataxia Telangiectasia and Rad3-related (ATR)

kinase inhibitor, in preclinical mouse xenograft models.[1][2][3] This document covers the

mechanism of action, detailed experimental protocols, and data presentation for evaluating the

anti-tumor efficacy of AZD6738 as both a monotherapy and in combination with other anti-

cancer agents.

Mechanism of Action
AZD6738 is an orally bioavailable inhibitor of ATR kinase, a crucial component of the DNA

Damage Response (DDR) pathway.[3] ATR is activated in response to DNA replication stress,

such as stalled replication forks, which generates single-stranded DNA regions.[3] Upon

activation, ATR phosphorylates downstream targets, most notably the checkpoint kinase 1

(CHK1), to initiate cell cycle arrest, promote DNA repair, and stabilize replication forks.[3][4] By

inhibiting ATR, AZD6738 blocks this signaling cascade. This leads to an accumulation of DNA

damage, especially in cancer cells with high intrinsic replication stress or defects in other DDR

pathways (e.g., ATM deficiency), ultimately causing mitotic catastrophe and apoptosis.[3][4]
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ATR signaling pathway inhibited by AZD6738.

Experimental Protocols
Protocol 1: Preparation of AZD6738 Formulation
AZD6738 is typically formulated for oral administration (gavage).

Materials:

AZD6738 (Ceralasertib) powder
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Dimethyl sulfoxide (DMSO)

Propylene Glycol

Deionized water or 2-hydroxypropyl-β-cyclodextrin solution[5]

Sterile tubes and syringes

Procedure:

Prepare the vehicle solution. A commonly used vehicle consists of 10% DMSO, 40%

Propylene Glycol, and 50% deionized water.[6][7] Another reported vehicle is a 2-

hydroxypropyl-β-cyclodextrin solution.[5]

Weigh the required amount of AZD6738 powder based on the desired concentration and the

total volume needed for the study cohort.

First, dissolve the AZD6738 powder in DMSO.

Sequentially add the Propylene Glycol and then the deionized water, mixing thoroughly after

each addition to ensure a homogenous suspension.

Prepare the formulation fresh before administration. The final volume administered to mice is

typically 0.1 mL per 10 g of body weight.[7]

Protocol 2: Establishment of Mouse Xenograft Model
Materials:

Cancer cell line of interest (e.g., LoVo, FaDu, SNU-601)

Female athymic nude mice (6-9 weeks old)[1]

Phosphate-Buffered Saline (PBS) or appropriate cell culture medium

Syringes and needles for subcutaneous injection

Calipers
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Procedure:

Culture the selected cancer cells under appropriate conditions until they reach the desired

number for implantation.

Harvest the cells and resuspend them in sterile PBS or culture medium at the desired

concentration (e.g., 2x10^7 cells in 100 µL of PBS for SNU478 cells[5]).

Subcutaneously inject the cell suspension into the flank of each mouse.[1]

Allow tumors to grow until they become palpable or reach a specific volume (e.g., 200 mm³).

[5][8]

Measure tumor dimensions using calipers 2-3 times per week. Calculate tumor volume (TV)

using the formula: TV (mm³) = [length (mm) × width (mm)²] / 2.[1]

Once tumors reach the target size, randomize the mice into treatment and control groups.[1]
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General experimental workflow for an AZD6738 mouse xenograft study.

Protocol 3: Administration of AZD6738
Procedure:

Before dosing, weigh each mouse to calculate the precise volume of the AZD6738
formulation to administer.

Administer AZD6738 or the vehicle control via oral gavage according to the predetermined

dose and schedule.

Monitor the mice regularly for signs of toxicity, including body weight loss. A body weight loss

of ≥20% relative to the start of dosing is often considered not tolerated.[1]
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Continue treatment for the duration specified in the study design (e.g., 14-21 consecutive

days).[9][10]

Data Presentation: Dosing and Scheduling
The efficacy of AZD6738 can be highly dependent on the dose, schedule, and genetic

background of the tumor model.

Table 1: AZD6738 Monotherapy in Xenograft Models
Cell Line

Cancer
Type

Mouse
Strain

Dose
(mg/kg)

Schedule
Efficacy
Noted

LoVo (ATM-

deficient)
Colorectal

Athymic

Nude
25, 50

Once daily

(qd)

Dose-

dependent

tumor growth

inhibition

(TGI)[1]

Granta-519
Mantle Cell

Lymphoma

Athymic

Nude
25, 50

Once daily

(qd)

Significant

TGI[1]

FaDu (ATM

knockout)

Head and

Neck

Athymic

Nude
25, 50

Once daily

(qd)

Significant

TGI with

continuous

daily

dosing[7]

SNU-601

(ATM-

deficient)

Gastric Nude 50
Once daily

(qd)

Significantly

suppressed

tumor

growth[8]

HCT116

(p53-null)
Colorectal N/A 75

Once daily

(qd)

Delayed

tumor

growth[6]

Table 2: AZD6738 Combination Therapy in Xenograft
Models
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Combinatio
n Agent

Cell
Line/Model

Mouse
Strain

AZD6738
Dose
(mg/kg) &
Schedule

Combinatio
n Agent
Dose &
Schedule

Key Finding

Cisplatin
SNU478

(Biliary Tract)
N/A 25 mg/kg, qd

Cisplatin IP

twice in week

1, then once

weekly[5]

Combination

significantly

repressed

tumor growth

compared to

monotherapy.

[5]

Carboplatin PDX (TNBC) Nude
25 mg/kg, qd

for 3 days

Carboplatin

concurrent on

Day 1[11]

Optimal

tumor control

achieved with

this schedule.

[11]

Irinotecan
Colo205

(Colorectal)

Athymic

Nude

12.5 mg/kg,

qd

(concurrent)

20 mg/kg IP,

twice weekly

A dose

reduction of

AZD6738

was required

for tolerability.

[7]

Olaparib

(PARP

Inhibitor)

PDX

(BRCA2-

mutant

TNBC)

N/A

Daily dosing

for 3-5

days/week

N/A

Complete

tumor

regression

was

achieved.[1]

[2]

Radiation (IR) HCT116

(p53-null)

N/A 75 mg/kg, qd 4 fractions of

2 Gy over 4

days

AZD6738

administered

2 hours

before IR

significantly

delayed
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tumor growth.

[6]

Protocol 4: Endpoint Analysis and Pharmacodynamic
Studies
Procedure:

At the end of the study (e.g., when control tumors reach a specified size), euthanize the mice

according to approved institutional protocols.

Excise tumors for downstream analysis.

For pharmacodynamic (PD) studies, tumors can be harvested at specific time points after the

final dose (e.g., 2, 8, or 24 hours) to assess biomarker modulation.[1][7]

Fix a portion of the tumor in formalin for immunohistochemistry (IHC) to analyze biomarkers

such as γH2AX (DNA damage), pCHK1 (ATR pathway inhibition), and Ki-67 (proliferation).[1]

[5]

Snap-freeze another portion of the tumor in liquid nitrogen for Western blot analysis or other

molecular assays.[6]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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